3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride, Mixture of diastereomers
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Overview
Description
3-Amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride, mixture of diastereomers, is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its trifluoromethyl group and cyclohexyl ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydrofluorination: Starting from 4-methylcyclohexanone, the compound can be synthesized by hydrofluorination followed by amination and reduction steps.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent derived from 4-methylcyclohexyl magnesium bromide reacts with trifluoroacetic acid, followed by subsequent amination and reduction steps.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of catalysts and solvents is optimized to enhance the efficiency of the synthetic process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary and secondary amines.
Substitution Products: Amides and other substituted amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug synthesis. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the compound's structure and functional groups.
Comparison with Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: Lacks the cyclohexyl group.
2-Amino-1,1,1-trifluoro-3-(methyl)butane: Different cyclohexyl substitution pattern.
Uniqueness: The presence of the 4-methylcyclohexyl group in 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride provides unique steric and electronic properties that distinguish it from similar compounds
Properties
CAS No. |
2361643-44-7 |
---|---|
Molecular Formula |
C10H19ClF3NO |
Molecular Weight |
261.7 |
Purity |
95 |
Origin of Product |
United States |
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